molecular formula C12H9BrN2O B3048441 (2-Amino-5-bromophenyl)(pyridin-4-yl)methanone CAS No. 1694-60-6

(2-Amino-5-bromophenyl)(pyridin-4-yl)methanone

Cat. No. B3048441
CAS RN: 1694-60-6
M. Wt: 277.12 g/mol
InChI Key: SXRCAIZTOFMUJU-UHFFFAOYSA-N
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Description

(2-Amino-5-bromophenyl)(pyridin-4-yl)methanone, also known as ABP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABP is a heterocyclic compound that contains both a pyridine and a phenyl group, making it a versatile molecule for various applications.

Mechanism of Action

(2-Amino-5-bromophenyl)(pyridin-4-yl)methanone works by binding to the active site of PARP1, preventing it from repairing DNA damage. PARP1 is an essential protein for DNA repair, and its inhibition can lead to the accumulation of DNA damage, ultimately leading to cell death.
Biochemical and Physiological Effects:
(2-Amino-5-bromophenyl)(pyridin-4-yl)methanone has been shown to have a significant impact on the DNA repair process in cells. Its inhibition of PARP1 can lead to the accumulation of DNA damage, which can trigger cell death. (2-Amino-5-bromophenyl)(pyridin-4-yl)methanone has also been shown to have anti-inflammatory properties by inhibiting the activity of an enzyme called cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules.

Advantages and Limitations for Lab Experiments

(2-Amino-5-bromophenyl)(pyridin-4-yl)methanone has several advantages for use in laboratory experiments, including its high potency and specificity for PARP1 inhibition. However, its limitations include its instability in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the use of (2-Amino-5-bromophenyl)(pyridin-4-yl)methanone in scientific research. One area of interest is the development of (2-Amino-5-bromophenyl)(pyridin-4-yl)methanone derivatives with improved stability and bioavailability for use in drug development. Another area of interest is the use of (2-Amino-5-bromophenyl)(pyridin-4-yl)methanone as a tool for studying the role of PARP1 in various biological processes, including DNA repair and inflammation. Additionally, (2-Amino-5-bromophenyl)(pyridin-4-yl)methanone could be used as a fluorescent probe for imaging the activity of PARP1 in vivo, allowing for the non-invasive monitoring of PARP1 activity in real-time.

Scientific Research Applications

(2-Amino-5-bromophenyl)(pyridin-4-yl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. (2-Amino-5-bromophenyl)(pyridin-4-yl)methanone has been shown to have anticancer properties by inhibiting the activity of a protein called PARP1, which is involved in DNA repair. (2-Amino-5-bromophenyl)(pyridin-4-yl)methanone has also been used as a fluorescent probe for imaging the activity of PARP1 in cells.

properties

IUPAC Name

(2-amino-5-bromophenyl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O/c13-9-1-2-11(14)10(7-9)12(16)8-3-5-15-6-4-8/h1-7H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRCAIZTOFMUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543543
Record name (2-Amino-5-bromophenyl)(pyridin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-5-bromophenyl)(pyridin-4-yl)methanone

CAS RN

1694-60-6
Record name (2-Amino-5-bromophenyl)(pyridin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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